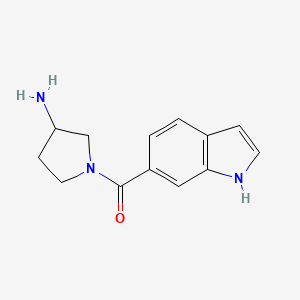

1-(1H-indole-6-carbonyl)pyrrolidin-3-amine

説明

Structure

2D Structure

特性

IUPAC Name |

(3-aminopyrrolidin-1-yl)-(1H-indol-6-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c14-11-4-6-16(8-11)13(17)10-2-1-9-3-5-15-12(9)7-10/h1-3,5,7,11,15H,4,6,8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFULEVVFEHJNFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C(=O)C2=CC3=C(C=C2)C=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Preparation of the Indole Core Functionalized at the 6-Position

Synthesis of 6-Substituted Indoles

The indole nucleus functionalized at the 6-position is a critical intermediate. Several methods have been reported:

Catalyst-free synthesis of 6-hydroxy indoles : This method involves the condensation of carboxymethyl cyclohexadienones with primary amines, leading to 6-hydroxyindoles via aza-Michael addition and rearomatization. This approach is efficient and avoids metal catalysts, enabling the preparation of hydroxy-substituted indoles that can be further elaborated to carbonyl derivatives.

6-Bromoindole synthesis : A widely used building block for 6-substituted indoles is 6-bromoindole, which can be synthesized via a four-step route starting from para-aminotoluene involving diazotization, bromination, and ring closure reactions. This method is scalable and yields gram quantities suitable for further functionalization.

Preparation and Functionalization of Pyrrolidin-3-amine

The pyrrolidin-3-amine moiety is either prepared independently or derived from lactam precursors:

Reduction of lactams to pyrrolidines : Lactams can be selectively reduced using agents such as LiAlH4 or borane complexes to yield pyrrolidine derivatives. For example, selective reduction of γ-lactams followed by alkylation provides functionalized pyrrolidines.

Alkylation and amide formation : The pyrrolidine nitrogen or carbon atoms can be further functionalized by alkylation with halogenated benzoates or other electrophiles, enabling the introduction of substituents that modulate biological activity.

Representative Synthetic Route for 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine

A typical synthetic sequence based on literature precedents is summarized as follows:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of 6-bromoindole | Diazotization of para-aminotoluene, bromination, ring closure | 6-Bromoindole intermediate |

| 2 | Alkylation | 6-Bromoindole + bromoacetic ester, base | 6-Bromoindole acetic ester derivative |

| 3 | Hydrolysis | Ester hydrolysis under acidic/basic conditions | 2-(6-Bromo-1H-indol-1-yl) acetic acid |

| 4 | Amide coupling | Coupling with pyrrolidin-3-amine, EDC or DCC | This compound |

| 5 | Purification | Chromatography or crystallization | Pure target compound |

This route benefits from established protocols for indole functionalization and peptide bond formation, ensuring good yields and purity.

Analytical and Characterization Data

NMR Spectroscopy : ^1H and ^13C NMR data confirm the formation of the amide bond and the substitution pattern on the indole and pyrrolidine rings. For example, ^13C NMR signals at around 173–174 ppm correspond to the amide carbonyl carbon, while aromatic carbons appear between 120–140 ppm.

Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular weight and formula, with observed m/z values matching calculated masses for the protonated molecule.

Research Findings and Optimization Notes

The use of EDC as a coupling reagent often yields higher purity and better reaction efficiency compared to DCC, with fewer side products.

Catalyst-free methods for preparing hydroxyindoles provide an environmentally friendly alternative to metal-catalyzed reactions and can be adapted for preparing substituted indoles prior to carbonyl introduction.

Purification of intermediates, particularly brominated indoles, is critical; crystallization methods can achieve up to 98% purity, reducing reliance on chromatography.

Selective reduction of lactams to pyrrolidines requires careful choice of reducing agents to avoid over-reduction or side reactions; LiAlH4 and borane complexes are commonly employed.

Summary Table of Key Preparation Methods

化学反応の分析

Types of Reactions: 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form oxindole derivatives.

Reduction: Reduction of the carbonyl group can yield alcohol derivatives.

Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic conditions.

Major Products:

Oxidation: Oxindole derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated indole derivatives.

科学的研究の応用

Anticancer Activity

The compound has been investigated for its role as an anticancer agent, particularly against various solid tumors. Research indicates that indole derivatives, including 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine, exhibit potent antiproliferative effects against cancer cell lines.

Case Study: Antiproliferative Effects

A study focused on the synthesis and evaluation of pyrido[3,4-b]indole derivatives demonstrated that modifications of indole compounds can lead to significant improvements in anticancer activity. For instance, derivatives were tested against a range of cancer cell lines, including pancreatic (MIA PaCa-2), breast (MCF-7), and lung (A549) cancers. The results showed IC50 values as low as 29 nM for certain derivatives, indicating strong antiproliferative properties .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 3e | Panc-1 | 29 |

| 3a | MCF-7 | 31 |

| VI | A549 | 80 |

This data suggests that structural modifications to the indole framework can enhance the efficacy of these compounds as cancer therapeutics.

Neuropharmacological Applications

In addition to its anticancer properties, this compound has been explored for its effects on neurotransmitter systems, particularly serotonin receptors.

Case Study: Serotonin Receptor Modulation

Research into related indole compounds has shown their potential as selective serotonin receptor modulators. A study on pyrrolo[3,2-c]quinoline derivatives indicated that specific substitutions at the nitrogen atom could enhance receptor affinity and antagonist properties. This suggests that similar modifications in this compound might yield compounds with improved neuropharmacological profiles .

Mechanistic Insights

Understanding the mechanism of action for indole-based compounds is crucial for their development as therapeutic agents. Studies employing molecular docking have revealed that these compounds can interact effectively with key biological targets such as MDM2, a protein implicated in cancer progression.

Mechanistic Study Findings

The binding interactions of indole derivatives with MDM2 have been characterized by hydrogen bonding and hydrophobic interactions. For example, specific moieties within the compound facilitate these interactions, leading to enhanced inhibitory effects on cancer cell proliferation .

作用機序

The mechanism of action of 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may exert its effects through pathways involving signal transduction, gene expression, and protein synthesis .

類似化合物との比較

Structural Variations and Substituent Effects

The following table highlights key structural differences between 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine and related pyrrolidine derivatives:

Key Observations :

Pharmacokinetic and Drug-Likeness Comparisons

Lipinski’s Rule of Five compliance was confirmed for several pyrrolidine analogs (e.g., compounds 7a–7q in ), indicating oral bioavailability . Key parameters for comparison:

生物活性

1-(1H-indole-6-carbonyl)pyrrolidin-3-amine is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its effects on various cellular targets, mechanisms of action, and therapeutic implications.

The compound has the following structural characteristics:

- Molecular Formula : C11H12N2O

- Molecular Weight : 188.23 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The indole moiety is known for its role in modulating various biological pathways, including those involved in cancer progression and neurodegenerative diseases. The pyrrolidine ring contributes to the compound's ability to penetrate cellular membranes, enhancing its bioavailability.

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties . In vitro studies have demonstrated its ability to inhibit the growth of several cancer cell lines, including:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 15.2 |

| A549 | 12.5 |

| MCF7 | 18.7 |

These results suggest a dose-dependent response, with lower concentrations showing significant inhibition of cell proliferation.

Antimicrobial Activity

In addition to anticancer effects, this compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings indicate potential applications in treating bacterial infections, particularly in strains resistant to conventional antibiotics.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound, particularly in models of neurodegeneration. It has been shown to inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining cognitive function. The IC50 values for AChE inhibition are reported as follows:

| Compound | IC50 (μM) |

|---|---|

| This compound | 22.4 |

| Donepezil | 10.5 |

The selectivity index indicates that while the compound is effective against AChE, it also maintains a favorable safety profile.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Cancer Cell Lines : In a study involving various cancer cell lines, treatment with the compound resulted in significant apoptosis as evidenced by flow cytometry analysis.

- Antimicrobial Efficacy : A clinical trial evaluated the compound's effectiveness against antibiotic-resistant strains of bacteria, showing a marked reduction in bacterial load.

- Neuroprotection in Animal Models : Animal studies demonstrated that administration of the compound improved cognitive function in models of Alzheimer's disease.

Q & A

Q. What synthetic strategies are recommended for preparing 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine, and how is regioselectivity achieved during acylation?

- Methodological Answer : Regioselective acylation of the pyrrolidin-3-amine core can be achieved using in situ protection techniques. For example, generating a dianion via treatment with nBuLi followed by silylation (e.g., MeSiCl) allows selective functionalization at the primary amine while protecting secondary amines. Subsequent acylation with indole-6-carbonyl chloride under controlled conditions (THF, room temperature) yields the target compound with high regioselectivity (95% yield reported in analogous protocols) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- Chromatography : Combiflash chromatography with silica gel columns (e.g., RediSep RF 1.5) ensures purification .

- Spectroscopy : H/C NMR confirms regiochemistry and stereochemistry. FT-IR verifies carbonyl and amine functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- HPLC/GC : Quantifies purity (>95% recommended for biological assays) .

Q. What safety protocols are essential when handling pyrrolidin-3-amine derivatives?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Xi hazard classification) .

- Ventilation : Conduct reactions in a fume hood due to potential respiratory irritation (H315, H319, H335 hazards) .

- Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

- Methodological Answer :

- Substituent Variation : Introduce diverse substituents at the indole (e.g., halogens, alkyl groups) and pyrrolidine (e.g., spirocyclic or benzyl groups) to assess impact on bioactivity. For example, replacing the indole-6-carbonyl with a 4-trifluoromethylbenzyl group enhanced JAK1 inhibition in analogous compounds .

- Biological Assays : Use agar well diffusion (for antibacterial activity) and enzyme inhibition assays (e.g., kinase targets) to correlate structural changes with activity .

Q. What computational approaches predict binding affinity, and how do they align with experimental data?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with target proteins (e.g., bacterial enzymes or kinases). For pyrrolidine derivatives, docking scores correlated with antibacterial activity against E. coli and Bacillus .

- MD Simulations : Assess binding stability over 100-ns trajectories (AMBER/CHARMM force fields). Discrepancies between docking and experimental IC values may arise from solvation effects or protein flexibility .

Q. How should researchers resolve contradictions between in vitro activity and computational predictions?

- Methodological Answer :

- Data Triangulation : Cross-validate with orthogonal assays (e.g., SPR for binding kinetics, MIC for antimicrobial potency).

- Metabolic Stability Testing : Use hepatic microsomes to rule out rapid degradation masking true activity .

- Crystallography : Solve co-crystal structures to identify unmodeled binding interactions (e.g., water-mediated hydrogen bonds) .

Q. What strategies effectively resolve enantiomers of chiral pyrrolidin-3-amine derivatives?

- Methodological Answer :

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases.

- Kinetic Resolution : Enzymatic methods (e.g., lipases) or chiral auxiliaries (e.g., (R)-1-phenylethyl groups) yield enantiopure intermediates .

- Circular Dichroism (CD) : Confirm enantiomeric excess (>99% ee) for biologically active isomers .

Q. How can hygroscopicity challenges be managed during storage and formulation?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。